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molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

Cat. No. B053014
M. Wt: 283.12 g/mol
InChI Key: HCOBVOOOPUDGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028605

Procedure details

A solution of 1 g (3,6 mol) of 6,8-dibromoimidazo[1,2-a]pyrazine and 1 g (11.2 mmol) of morpholine in 15 ml of anhydrous ethanol is brought to reflux for 12 hours. After evaporation of the solvant and chromatography on an alumina column (eluant=CH2Cl2), 0.88 g (Yld=85%) of 6-bromo 8-morpholinoimidazo[1,2-a]pyrazine (m.p. 191° C.) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4](Br)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>C(O)C>[Br:1][C:2]1[N:3]=[C:4]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvant and chromatography on an alumina column (eluant=CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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